molecular formula C8H14N2 B14316918 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- CAS No. 106251-09-6

1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)-

Cat. No.: B14316918
CAS No.: 106251-09-6
M. Wt: 138.21 g/mol
InChI Key: DKLRQEIICLZTQW-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- is a heterocyclic compound with the molecular formula C8H14N2 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method is the reaction of hydrazine monohydrochloride with ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-Δ2-pyrazoline
  • 3-Ethyl-4,5-dihydro-1H-pyrazole
  • 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

106251-09-6

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

5,5-dimethyl-4-propan-2-ylidene-1H-pyrazole

InChI

InChI=1S/C8H14N2/c1-6(2)7-5-9-10-8(7,3)4/h5,10H,1-4H3

InChI Key

DKLRQEIICLZTQW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=NNC1(C)C)C

Origin of Product

United States

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